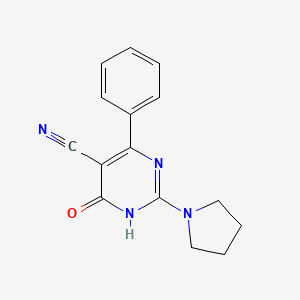![molecular formula C16H20F2N2O2 B5968483 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It has been found to have potential applications in the field of scientific research, particularly in drug discovery and development.
作用机制
The mechanism of action of 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone involves the inhibition of PDE10A and GSK3β enzymes. PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are important for neurotransmission and cognition. GSK3β is involved in the regulation of glucose metabolism and insulin signaling pathways. Inhibition of these enzymes by this compound can lead to potential therapeutic effects in various diseases, including schizophrenia, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that it can lead to an increase in cAMP and cGMP levels, which can enhance neurotransmission and cognition. It can also lead to an increase in insulin sensitivity, which can improve glucose metabolism. Additionally, it has been found to exhibit antipsychotic and neuroprotective effects in animal models.
实验室实验的优点和局限性
One of the advantages of using 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone in lab experiments is its potential as a drug target. Its inhibitory activity against PDE10A and GSK3β enzymes makes it a potential candidate for drug development in various diseases. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of lab experiments.
未来方向
There are several future directions for the research on 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. One direction is to investigate its potential as a drug target for various diseases, including schizophrenia, Alzheimer's disease, and diabetes. Another direction is to improve the synthesis method and purification techniques to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound and its potential side effects.
合成方法
The synthesis method of 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone involves the reaction of 3,4-difluorobenzylamine with cyclopropylcarbonyl chloride to form the intermediate, which is then reacted with 3-hydroxypiperidin-2-one to obtain the final product. The yield of the synthesis method is moderate, and the purity of the compound can be improved by further purification techniques.
科学研究应用
3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has potential applications in scientific research, particularly in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including phosphodiesterase 10A (PDE10A) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various physiological processes, including neurotransmission, cognition, and metabolism, making them potential targets for drug development.
属性
IUPAC Name |
3-[(cyclopropylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-13-5-2-11(8-14(13)18)9-20-7-1-6-16(22,15(20)21)10-19-12-3-4-12/h2,5,8,12,19,22H,1,3-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHUBGOTUIKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC(=C(C=C2)F)F)(CNC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
![3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5968434.png)
![6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5968445.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-6-methyl-2-pyridinecarboxamide](/img/structure/B5968451.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5968458.png)
![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)
